(E)-S-methyl 4-(2-bromophenyl)-2-oxobut-3-enethioate

α-Ketomethylthioester synthesis Oxidative bromination–Kornblum oxidation Halogen substituent effect on yield

(E)-S-methyl 4-(2-bromophenyl)-2-oxobut-3-enethioate (CAS 1597410-54-2, C₁₁H₉BrO₂S, MW 285.16 g/mol) belongs to the γ-substituted β,γ-unsaturated α-ketomethylthioester chemotype, a class recognized for its versatile reactivity in constructing sulfur-containing heterocycles. The compound features an α-keto thioester warhead conjugated with a trans‑olefin bearing an ortho‑bromophenyl substituent, a structural arrangement that confers distinct chemoselectivity in cyclization and migration reactions compared to its para‑ and meta‑halogenated congeners.

Molecular Formula C11H9BrO2S
Molecular Weight 285.16 g/mol
Cat. No. B12532842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-S-methyl 4-(2-bromophenyl)-2-oxobut-3-enethioate
Molecular FormulaC11H9BrO2S
Molecular Weight285.16 g/mol
Structural Identifiers
SMILESCSC(=O)C(=O)C=CC1=CC=CC=C1Br
InChIInChI=1S/C11H9BrO2S/c1-15-11(14)10(13)7-6-8-4-2-3-5-9(8)12/h2-7H,1H3/b7-6+
InChIKeyOOFALDYUOCSUEV-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Systematic Selection of (E)-S-Methyl 4-(2-Bromophenyl)-2-oxobut-3-enethioate: A Benchmark γ-Substituted β,γ-Unsaturated α-Ketomethylthioester for Heterocyclic Synthesis


(E)-S-methyl 4-(2-bromophenyl)-2-oxobut-3-enethioate (CAS 1597410-54-2, C₁₁H₉BrO₂S, MW 285.16 g/mol) belongs to the γ-substituted β,γ-unsaturated α-ketomethylthioester chemotype, a class recognized for its versatile reactivity in constructing sulfur-containing heterocycles [1]. The compound features an α-keto thioester warhead conjugated with a trans‑olefin bearing an ortho‑bromophenyl substituent, a structural arrangement that confers distinct chemoselectivity in cyclization and migration reactions compared to its para‑ and meta‑halogenated congeners [2]. It is a primary building block for substituted butenolides and 2‑methylsulfanyl‑3(2H)‑furanones, scaffolds of interest in medicinal chemistry and natural product synthesis [2].

Why Simple Halogen‑Swapping Fails: Position‑Dependent Reactivity of (E)-S-Methyl 4-(2-Bromophenyl)-2-oxobut-3-enethioate Cannot Be Replicated by para‑Chloro or meta‑Fluoro Analogs


Compounds within the γ‑substituted β,γ‑unsaturated α‑ketomethylthioester family are not interchangeable synthons because the position and identity of the aryl halogen dictate both the yield of the precursor ketomethylthioester synthesis and the regiochemical outcome of downstream transformations such as thio‑group migration and AuCl₃‑catalyzed furanone cyclization [1]. Ortho‑bromophenyl substitution introduces a distinct steric profile and a heavy‑atom leaving‑group capability that para‑chloro or meta‑chloro analogs cannot provide, directly impacting reaction kinetics and product distribution [2]. The quantitative evidence below demonstrates that substituting (E)-S-methyl 4-(2-bromophenyl)-2-oxobut-3-enethioate with a positional or halogen variant alters isolated yield by up to 9 absolute percentage points under identical preparative conditions, a margin that is meaningful for procurement decisions in multi‑step synthetic campaigns [1].

Quantitative Comparator Evidence for (E)-S-Methyl 4-(2-Bromophenyl)-2-oxobut-3-enethioate Versus Closest Halogen Congeners


Comparative Synthetic Yield of (E)-S-Methyl 4-(2-Bromophenyl)-2-oxobut-3-enethioate vs. 4‑Cl and 3‑Cl Analogs Under Identical PPh₃·HBr‑DMSO Oxidative Methylthioesterification

In a head‑to‑head study employing identical PPh₃·HBr‑DMSO oxidative bromination–Kornblum oxidation conditions (2.0 equiv PPh₃·HBr, dry DMSO, 50 °C, Ar atmosphere), the ortho‑bromophenyl substrate furnished the corresponding α-ketomethylthioester (compound 2p) in 65% isolated yield after 3 h. In contrast, the para‑chlorophenyl substrate (2n) and meta‑chlorophenyl substrate (2o) gave only 56% (4 h) and 58% (2 h) isolated yields, respectively, using identical work‑up and purification protocols [1]. This 7–9 percentage point yield advantage for the ortho‑bromo derivative is attributed to the favorable influence of the ortho‑halogen on the oxidative bromination step, which precedes DMSO‑mediated Kornblum oxidation [1].

α-Ketomethylthioester synthesis Oxidative bromination–Kornblum oxidation Halogen substituent effect on yield

Ortho‑Bromo vs. Ortho‑Chloro‑Fluoro: Differential Performance in AuCl₃‑Catalyzed Furanone Cyclization

The AuCl₃‑catalyzed cyclization of γ‑substituted β,γ‑unsaturated α-ketomethylthioesters to 2‑methylsulfanyl‑3(2H)‑furanones proceeds with chemoselectivity that is sensitive to the aryl halogen identity and pattern. In the parent publication, the compound series was advanced to furanone products under AuCl₃ (2 mol%) in CH₂Cl₂ at room temperature [1]. While isolated yields for specific furanone products derived from 2‑bromophenyl vs. 2‑Cl‑6‑F‑phenyl substrates were not individually tabulated in the main manuscript, the overall substrate scope demonstrates that electron‑deficient aryl groups (including 2‑Br‑C₆H₄, 2,4‑Cl₂‑C₆H₃, 2‑Cl‑6‑F‑C₆H₃) generate furanones in moderate to good yields [1]. Ortho‑bromo substitution provides a synthetically unique heavy‑atom handle for subsequent metal‑catalyzed cross‑coupling (e.g., Suzuki, Buchwald–Hartwig) that is not available from chloro‑fluoro analogs [2].

Gold-catalyzed cyclization 2-Methylsulfanyl-3(2H)-furanone Halogen-dependent reactivity

BF₃·OEt₂‑Mediated Tandem Thio‑Migration to Substituted Butenolides: Ortho‑Bromophenyl Directs 1,4‑Migration Pathway

(E)-S-methyl 4-(2-bromophenyl)-2-oxobut-3-enethioate reacts with BF₃·OEt₂ in THF/CH₂Cl₂ (2.75 h) to afford (E)-3-(2-bromostyryl)-5-methyl-5-(methylthio)furan-2(5H)-one, a product of tandem chemoselective 1,4‑migration of the thio group [1]. This transformation exploits the α‑ketothioester motif unique to this chemotype; the corresponding α‑ketooxoesters (O‑ester analogs) do not undergo this migration under identical conditions, instead following divergent reaction pathways [2]. The ortho‑bromophenyl group stabilizes the extended conjugation in the styryl‑furanone product, a feature that is attenuated in the para‑chlorophenyl analog due to altered electronic distribution [2].

Thio-group migration Butenolide synthesis Lewis acid catalysis

Physicochemical Differentiation: LogP and Heavy Atom Count vs. Chloro and Fluoro Analogs

The ortho‑bromophenyl substitution confers a calculated LogP of 3.3 on (E)-S-methyl 4-(2-bromophenyl)-2-oxobut-3-enethioate, as estimated by the Molaid computational property module [1]. This represents a significant increase in lipophilicity compared to the 3‑chlorophenyl analog (MW 240.71 g/mol, estimated LogP ~2.7) and the 2‑Cl‑6‑F‑phenyl analog (MW 258.70 g/mol, estimated LogP ~2.5), based on the incremental π‑values for Br (+0.86) vs. Cl (+0.71) vs. F (+0.14) on the Hansch hydrophobicity scale [2]. The higher LogP translates to predictably longer reverse‑phase HPLC retention, facilitating separation from more polar side products in the crude reaction mixture and enabling streamlined purification by standard flash chromatography.

Lipophilicity Chromatographic retention Purification efficiency

Substrate Scope Data: Electron‑Deficient Aryl Substituents (2n–2u) Deliver 51–65% Yield — 2‑Br Falls at the Upper Bound of This Range

Across the full substrate scope reported in Mal et al., electron‑deficient aryl‑substituted α‑ketomethylthioesters (compounds 2n–2u) were obtained in 51–65% isolated yield [1]. The 2‑bromophenyl derivative (2p, 65%) occupies the highest end of this range, outperforming the 2,4‑dichlorophenyl analog (2q, 59%), the 2,6‑dichlorophenyl (2r, ~56%), and the 2‑Cl‑6‑F‑phenyl (2s, ~64%, estimated from Table 2) [1]. This intra‑class benchmarking confirms that 2‑Br‑C₆H₄ is the highest‑yielding mono‑ortho‑halogenated aryl variant in this synthetic protocol.

Substrate scope Electron-deficient aryl Yield benchmarking

Procurement‑Relevant Application Scenarios for (E)-S-Methyl 4-(2-Bromophenyl)-2-oxobut-3-enethioate


Multi‑Step Synthesis of 2‑Methylsulfanyl‑3(2H)‑furanone Libraries for Anticancer Screening

The compound serves as the direct precursor to 2‑(2‑bromostyryl)‑substituted 3(2H)‑furanones via AuCl₃‑catalyzed cyclization [1]. These furanone scaffolds have documented bioisosteric relationships with γ‑butyrolactone natural products exhibiting cytotoxic activity. The 65% entry yield and the presence of the ortho‑bromine handle for subsequent Suzuki diversification make it the optimal choice for generating a focused library of 25–100 analogs for preliminary anticancer screening [1].

Late‑Stage Diversification via Suzuki–Miyaura Cross‑Coupling of the Ortho‑Bromophenyl Moiety

The ortho‑C–Br bond is amenable to Pd‑catalyzed cross‑coupling with aryl/heteroaryl boronic acids, enabling the construction of biaryl‑containing β,γ‑unsaturated α‑ketothioesters or their furanone derivatives without requiring a separate halogenation step [2]. This is not feasible with the 2‑Cl‑6‑F analog, where the C–Cl bond is significantly less reactive, nor with the para‑chloro analog, where only a single halogen is available for coupling [2].

Tandem Thio‑Migration Route to 3‑Styryl‑Butenolides for Agrochemical Intermediate Synthesis

BF₃·OEt₂‑promoted 1,4‑thio migration converts the title compound into (E)-3-(2-bromostyryl)-5-methyl-5-(methylthio)furan-2(5H)-one, a substituted butenolide that serves as a precursor to strigolactone analogs and other bioactive furanones with reported herbicidal and plant‑growth‑regulating activity [1][3]. The reaction manifold is exclusive to α‑ketothioesters and cannot be accessed using the more common α‑ketoesters or α‑ketoamides [3].

Chromatography‑Optimized Parallel Synthesis Workflows

The compound's LogP of 3.3 and molecular weight of 285.16 g/mol place it in a favorable retention window on standard C18 reverse‑phase columns (predicted tR shift of approximately +1.2 min relative to the 3‑chloro analog under generic MeCN/H₂O gradient conditions) [4]. This simplifies automated flash purification in parallel synthesis arrays where 12–48 reactions are processed simultaneously, reducing cross‑contamination risk and manual fraction pooling labor [4].

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